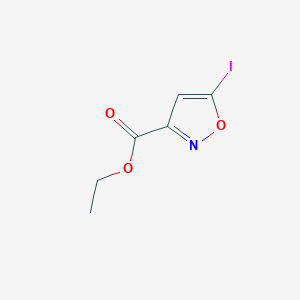

Ethyl 5-iodoisoxazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-iodoisoxazole-3-carboxylate (EIIC) is a synthetic compound of the isoxazole family, which has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EIIC is a very stable compound, and is not volatile or flammable, making it an ideal candidate for laboratory experiments.

科学研究应用

Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates : Ethyl 5-iodoisoxazole-3-carboxylate is used in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are formed through N-acylation using natural and synthetic phthalimidylamino acids, followed by irradiation at 300 nm in acetone, as demonstrated in various studies (Cox, Prager, Svensson, & Taylor, 2003).

Photolysis and Carbene Capture : Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate at 300 nm leads to the formation of a carbene, which is captured efficiently by various ions and molecules. This reaction does not involve hydrogen abstraction or interaction with double bonds (Ang, Prager, & Williams, 1995).

Applications in Peptide Synthesis : The use of isoxazolium salts, particularly N-ethyl-5-phenylisoxazolium-3′-sulfonate, in the synthesis of peptides is an important application. Carboxylates react with these salts to yield enol esters, facilitating peptide formation under mild conditions (Woodward, Olofson, & Mayer, 1966).

Biomimetic Synthesis of α-Cyclopiazonic Acid : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, synthesized from ethyl acetoacetate, serves as a precursor in the biomimetic synthesis of α-cyclopiazonic acid. This process involves multiple steps, including conversion to bromide and reaction with tetrahydrothiophene (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Synthesis of Corrosion Inhibitors : Ethyl 5-iodoisoxazole-3-carboxylate derivatives have been explored for their corrosion inhibition properties on mild steel. These inhibitors show high efficiency and are studied using various spectroscopy and microscopy techniques (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are valuable intermediates in organic synthesis (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

属性

IUPAC Name |

ethyl 5-iodo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMQZWNVBFOPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-iodoisoxazole-3-carboxylate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)

![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)